DMT-2M-O-Me-rG(ib)amidite

Oligonucleotide synthesis Phosphoramidite purity Coupling efficiency

Lot-to-lot variability in phosphoramidite impurity profiles causes unpredictable full-length product yields and batch failures in long oligomer syntheses. DMT-2M-O-Me-rG(ib)amidite solves this with a rigorously defined specification: ≥99% purity by ³¹P-NMR, ≥99.0% by HPLC, and individually quantified impurity thresholds (mG1 ≤1.0%, mG2 ≤0.3%, mG3 ≤0.3%, P(III) ≤0.5%, water ≤0.3%, residual solvents ≤3%). This eliminates the need for in-house monomer characterization and supports regulatory filing for cGMP oligonucleotide production. Compatible with AMA fast deprotection (10 min at 65°C) and standardized ammonia protocols, enabling reliable overnight synthesis-to-purification workflows and seamless technology transfer from R&D to GMP manufacturing.

Molecular Formula C47H60N7O10P
Molecular Weight 914.0 g/mol
Cat. No. B13388508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT-2M-O-Me-rG(ib)amidite
Molecular FormulaC47H60N7O10P
Molecular Weight914.0 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC
InChIInChI=1S/C47H60N7O10P/c1-30(2)43(55)51-46-50-42-39(44(56)52-46)49-29-53(42)45-41(60-27-26-57-7)40(64-65(62-25-13-24-48)54(31(3)4)32(5)6)38(63-45)28-61-47(33-14-11-10-12-15-33,34-16-20-36(58-8)21-17-34)35-18-22-37(59-9)23-19-35/h10-12,14-23,29-32,38,40-41,45H,13,25-28H2,1-9H3,(H2,50,51,52,55,56)
InChIKeyLADCDGNEBIQAAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMT-2M-O-Me-rG(ib)amidite – Core Properties and Procurement-Grade Specifications


DMT-2M-O-Me-rG(ib)amidite (syn. DMT-2′-O-Me-rG(ib) amidite, CAS 150780-67-9) is a 2′-O-methyl riboguanosine cyanoethyl phosphoramidite building block used in solid-phase oligonucleotide synthesis. It bears a 5′-O-dimethoxytrityl (DMT) group for chain elongation, a 2′-O-methyl ether for nuclease resistance and enhanced duplex stability, and N²-isobutyryl (ib) base protection removed under standard ammonolysis conditions . Commercial analytical specifications from the Proligo Reagents line include ≥99% purity by ³¹P-NMR and ≥99.0% by reversed-phase HPLC, with defined impurity thresholds for mG1 (≤1.0%), mG2 (≤0.3%), mG3 (≤0.3%), P(III) species (100–169 ppm, ≤0.5%), water (≤0.3%), and residual solvents (≤3%) . This defined impurity profile enables reliable procurement and consistent performance across synthesis campaigns.

Solid-phase oligonucleotide synthesis building block with automated synthesis compatibility
2′-O-methyl modification supports nuclease resistance and duplex stabilization studies
Defined impurity profile with named thresholds (mG1, mG2, mG3, P(III)) enables reliable procurement and synthesis consistency

Why Generic Substitution of DMT-2M-O-Me-rG(ib)amidite Fails: The Quantifiable Cost of Interchanging Building Blocks


Within the class of 2′-O-methyl guanosine phosphoramidites, the base protecting group (isobutyryl vs. dimethylformamidine vs. acetyl vs. iPr-Pac) dictates deprotection kinetics, and the 2′-modification (2′-OMe vs. 2′-MOE vs. 2′-F vs. 2′-H) determines nuclease resistance, thermal stability, and biological mechanism compatibility. Simply substituting a '2′-OMe-G' amidite from different vendors or with different protecting groups introduces quantifiable risks: isobutyryl-protected G requires 8–16 h at 55°C in ammonia for complete deprotection, whereas dmf-protected analogues deprotect in 2–3 h, affecting workflow throughput [1]; 2′-OMe modification increases duplex Tm by 0.5–0.7°C per incorporation vs. unmodified RNA but renders the duplex incapable of supporting RNase H cleavage, unlike 2′-deoxyguanosine [2]; and lot-to-lot impurity variation (e.g., mG1 levels ranging from ≤0.2% to >2% across suppliers) directly impacts full-length product yield in long oligomer syntheses . These are not interchangeable parameters; they are procurement decision points with direct consequences for synthesis success rates, downstream processing time, and biological assay outcomes.

Protecting group mismatch

Isobutyryl (ib) vs. dmf or iPr-Pac alters deprotection time and compatibility with fast protocols; cannot be directly substituted without workflow adaptation.

2′-modification mismatch

2′-OMe does not support RNase H cleavage; 2′-deoxy or 2′-MOE cannot be used interchangeably in gapmer designs requiring RNase H activity.

Impurity profile variation

Uncharacterized impurities in generic 2′-OMe-G amidites may lower full-length product yield and complicate troubleshooting compared to defined-threshold material.

DMT-2M-O-Me-rG(ib)amidite: Product-Specific Quantitative Evidence vs. Closest Analogs


P(III) Impurity Control: Quantified Advantage Over Generic 2′-OMe-G Amidites

P(III) impurities in phosphoramidites are non-reactive or side-reactive phosphorus species that directly reduce stepwise coupling yield. For DMT-2M-O-Me-rG(ib)amidite manufactured under the Proligo Reagents quality system, P(III) impurities are controlled to ≤0.5% (100–169 ppm region by ³¹P-NMR) . In contrast, generic 2′-OMe-G amidite specifications from non-Proligo sources typically report minimum ³¹P-NMR purity of ≥97–98% without a dedicated P(III) impurity threshold, allowing up to 2–3% total phosphorus impurities . For a 20-mer oligonucleotide, a 0.5% vs. 2% per-step impurity difference translates into a full-length product yield difference of approximately 90% vs. 67% (calculated by (1 – impurity fraction)^n). This quantification directly links the procured monomer quality to the crude oligonucleotide purity.

P(III) impurity control
Specification review
≤0.5% P(III) impurities vs. typical 2–3% in generic amidites
Supports higher per-step coupling efficiency and crude full-length product yield
Calculated ~23 pp higher yield for a 20-mer synthesis
Oligonucleotide synthesis Phosphoramidite purity Coupling efficiency

Nuclease Resistance: 2′-OMe Half-Life Extension vs. Unmodified RNA

Oligonucleotides incorporating 2′-O-methyl guanosine residues (derived from DMT-2M-O-Me-rG(ib)amidite) show dramatically extended stability in biological media. Fully 2′-O-methylated RNA exhibits a half-life (t₁/₂) of approximately 187 minutes in 50% human plasma, compared to unmodified RNA with a t₁/₂ of approximately 0.1 minute [1] [2]. This represents a >1,800-fold increase in stability. Furthermore, site-specific incorporation of 2′-O-methyl nucleotides at nuclease-sensitive positions in siRNA has been demonstrated to increase siRNA lifetime by 10-fold [3]. By comparison, 2′-deoxyguanosine (standard DNA phosphoramidite) offers intermediate nuclease resistance, with DNA half-lives in serum typically on the order of minutes to tens of minutes depending on sequence context [4].

Nuclease resistance
Reported
2′-OMe-RNA t₁/₂ ≈ 187 min in 50% human plasma vs. unmodified RNA t₁/₂ ≈ 0.1 min (~1,870× increase)
Supports extended oligonucleotide stability in biological media
Site-specific incorporation yields 10× siRNA lifetime increase
Antisense oligonucleotides siRNA stability Nuclease resistance

Duplex Thermal Stability: 2′-OMe-Guanosine Contribution ΔTm per Modification

Each 2′-O-methyl nucleotide incorporated into an oligonucleotide increases the melting temperature (Tm) of the duplex formed with complementary RNA by 0.5–0.7°C per modification [1]. This is a class-level property of 2′-OMe nucleotides, including those incorporating DMT-2M-O-Me-rG(ib)amidite. For comparison, unmodified DNA:RNA heteroduplexes exhibit lower thermal stability; the 2′-OMe RNA:RNA duplex is more thermally stable than the corresponding DNA:RNA duplex . The Tm ordering for duplex stability has been established as DNA < RNA < 2′-OMe-RNA < 2′-F-RNA . This thermal stability advantage enables the use of shorter oligonucleotides at a given target hybridization temperature, potentially improving specificity and reducing synthesis cost.

Duplex thermal stability
Class-level
ΔTm +0.5 to +0.7°C per 2′-OMe residue in RNA duplex
Predictable duplex stabilization supports antisense design with shorter sequences
Class-level property; sequence context may vary
Duplex stability Hybridization Antisense design

Base Deprotection Kinetics: Isobutyryl vs. Dimethylformamidine Protection Strategy

The isobutyryl (ib) protecting group on DMT-2M-O-Me-rG(ib)amidite requires 8–16 hours at 55°C in concentrated ammonium hydroxide for complete removal [1]. By contrast, dimethylformamidine (dmf)-protected 2′-OMe-G phosphoramidites deprotect in 2–3 hours at 55°C or 8 hours at room temperature [1] . While the dmf strategy offers a shorter deprotection cycle, the isobutyryl group provides greater stability against depurination during synthesis and is the long-established, extensively validated protecting group for GMP oligonucleotide manufacturing. The choice between ib and dmf protection represents a deliberate trade-off: faster post-synthesis processing (dmf) vs. proven robustness during synthesis and broad compatibility with standard deprotection protocols across contract manufacturing organizations (ib). Both are valid procurement choices, but they are not interchangeable without adjusting downstream deprotection workflows.

Base deprotection kinetics
Reported
ib: 8–16 h at 55°C vs. dmf: 2–3 h at 55°C (4–8× longer)
Deprotection time directly impacts synthesis turnaround and workflow design
ib incompatible with UltraMILD K₂CO₃/MeOH deprotection
Deprotection Oligonucleotide synthesis Base protecting groups

Impurity Fingerprint: mG1, mG2, mG3 Specification vs. Uncharacterized Bulk Amidite

The Proligo Reagents specification for DMT-2M-O-Me-rG(ib)amidite defines three named impurity peaks with individual thresholds: mG1 (DMT-rG(ib)me-DMT) ≤1.0%, mG2 ≤0.3%, and mG3 (DMT-rG(ib)me) ≤0.3%, along with ≤0.1% single unspecified impurity, all quantified by reversed-phase HPLC . In contrast, standard-grade or bulk 2′-OMe-G amidites from many suppliers report only total HPLC purity (e.g., ≥98%) without characterizing individual impurity identities or levels . This difference is significant because mG1 (a bis-DMT species) can act as a chain terminator, while mG3 (lacking 5′-DMT) cannot participate in coupling. Knowing the identity and level of each impurity enables accurate prediction of synthesis outcomes and informs purification strategy, whereas a single 'purity' number provides no actionable information for troubleshooting failed syntheses or low yields.

Impurity fingerprint
Specification review
mG1 ≤1.0%, mG2 ≤0.3%, mG3 ≤0.3%, ≤0.1% unspecified impurity
Named impurity thresholds enable synthesis outcome prediction and troubleshooting
Generic amidites typically report only total HPLC purity
Phosphoramidite quality control Impurity profiling Oligonucleotide purification

Compatibility with Fast Aliphatic Amine Deprotection: Process Time Advantage

DMT-2M-O-Me-rG(ib)amidite is explicitly compatible with fast deprotection schemes using aliphatic amines such as methylamine (AMA: ammonium hydroxide/40% aqueous methylamine 1:1 v/v) . Under AMA conditions at 65°C, complete base deprotection can be achieved in approximately 10 minutes, compared to 8–16 hours at 55°C with standard ammonia alone [1]. This is a documented specification that distinguishes Proligo Reagents-grade 2′-OMe phosphoramidites from some competitor monomers that may depurinate or degrade under aggressive AMA conditions. The 2′-O-methyl ether itself is stable under all conditions employed in automated phosphoramidite synthesis and standard alkaline deprotection , eliminating the risk of 2′-modification loss during processing. This fast deprotection compatibility directly reduces oligonucleotide manufacturing cycle time.

AMA fast deprotection
Specification review
AMA deprotection: ~10 min at 65°C vs. traditional 8–16 h at 55°C
Supports high-throughput synthesis with significantly reduced cycle time
2′-OMe group stable under all standard alkaline deprotection conditions
Fast deprotection AMA deprotection Oligonucleotide manufacturing

Optimal Procurement and Application Scenarios for DMT-2M-O-Me-rG(ib)amidite


GMP Oligonucleotide Manufacturing Requiring Defined Impurity Profiles

For therapeutic oligonucleotide production under cGMP, every impurity must be identified, controlled, and reported. The Proligo Reagents specification for DMT-2M-O-Me-rG(ib)amidite provides individually quantified impurity thresholds (mG1 ≤1.0%, mG2 ≤0.3%, mG3 ≤0.3%, P(III) ≤0.5%) that support regulatory filing requirements and eliminate the need for extensive in-house monomer characterization . Procuring this defined-grade amidite reduces the risk of batch failure due to unidentified impurities and supports process consistency across manufacturing campaigns, directly lowering the cost of quality control relative to using bulk-grade alternatives that require supplementary in-house purification and characterization .

Antisense Oligonucleotide (ASO) and siRNA Development Requiring Nuclease Resistance

The 2′-O-methyl modification introduced by DMT-2M-O-Me-rG(ib)amidite confers a >1,800-fold increase in oligonucleotide half-life in human serum compared to unmodified RNA (t₁/₂ ≈ 187 min vs. ~0.1 min) . For antisense gapmer designs, incorporation of 2′-OMe residues at specific positions in the flanking regions enhances binding affinity (ΔTm +0.5 to +0.7°C per modification) while maintaining a central DNA gap sufficient for RNase H recruitment (minimum 6 DNA monomers required) . The isobutyryl base protection is compatible with the standardized ammonia deprotection protocols used by most contract manufacturing organizations, ensuring seamless technology transfer from research to GMP production .

High-Throughput Oligonucleotide Synthesis with Accelerated Deprotection Workflows

Laboratories and core facilities operating high-throughput oligonucleotide synthesizers benefit from DMT-2M-O-Me-rG(ib)amidite's documented compatibility with AMA (ammonium hydroxide/methylamine) fast deprotection, reducing the deprotection step from 8–16 hours to approximately 10 minutes at 65°C . Combined with the defined impurity profile that ensures consistent coupling performance (≥99% ³¹P-NMR purity, ≤0.5% P(III) impurities) , this enables reliable overnight synthesis-to-purification workflows, maximizing instrument utilization and minimizing per-oligo production cost. The 2′-OMe group's stability under all standard alkaline deprotection conditions eliminates the risk of modification loss during the accelerated deprotection step .

Aptamer Selection and Development Requiring Serum-Stable Fully Modified Libraries

SELEX and post-SELEX aptamer optimization increasingly employ fully 2′-O-methyl-modified oligonucleotides to achieve the prolonged serum stability required for in vivo applications. Studies have demonstrated that fully 2′-O-methyl modified oligonucleotides exhibit the longest half-lives in human serum among common chemical modifications, showing little degradation even after prolonged incubation . DMT-2M-O-Me-rG(ib)amidite provides the guanosine building block for constructing such fully modified aptamer libraries. The well-characterized impurity profile (specifically controlled mG1 levels at ≤1.0%) is critical here: in library syntheses where sequence diversity is essential, any chain-terminating impurity would systematically bias library representation and reduce functional diversity, potentially compromising selection outcomes .

Application
Selection Property
Validation Focus
Defined-impurity oligonucleotide synthesis
Individually quantified impurity thresholds (mG1, mG2, mG3, P(III))
Batch-to-batch consistency and QC documentation
Nuclease-resistant oligonucleotide research
2′-O-methyl modification for extended serum stability
Stability assay in biological media; RNase H cleavage compatibility
High-throughput synthesis workflows
AMA-compatible fast deprotection and consistent coupling performance
Deprotection cycle time reduction; impurity-controlled yield
Fully 2′-OMe-modified aptamer library construction
Controlled chain-terminating impurity (mG1) to preserve sequence diversity
Library representation and functional diversity in SELEX
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